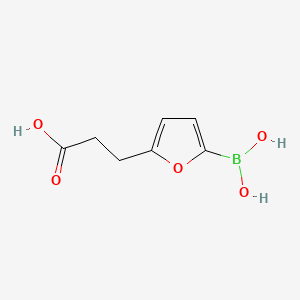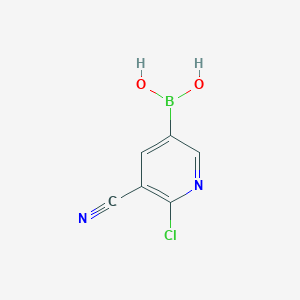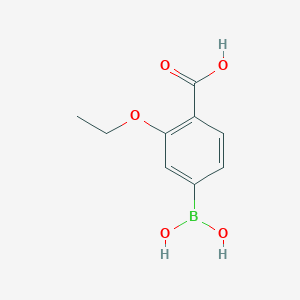
Benzoic acid, 4-borono-2-ethoxy-
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of benzoic acid, 4-borono-2-ethoxy-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst, which facilitates the formation of the boronic acid derivative. Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Benzoic acid, 4-borono-2-ethoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in electrophilic aromatic substitution reactions, particularly in the meta position due to the electron-withdrawing nature of the boronic acid group.
Suzuki–Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 4-borono-2-ethoxy-, has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids, including this compound, are used in the design of enzyme inhibitors and sensors due to their ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Boronic acid derivatives have shown potential in medicinal chemistry, including anticancer, antibacterial, and antiviral activities.
Industry: This compound is used in the production of various materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-borono-2-ethoxy-, involves its ability to form reversible covalent bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, it can interact with enzymes and other proteins, modulating their activity through reversible covalent bonding .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-borono-2-ethoxy-, can be compared with other boronic acid derivatives such as:
4-Carboxyphenylboronic acid: Similar in structure but with a carboxyl group instead of an ethoxy group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group, offering different reactivity and applications.
4-Ethoxycarbonylphenylboronic acid: Similar to benzoic acid, 4-borono-2-ethoxy-, but with an ethoxycarbonyl group.
The uniqueness of benzoic acid, 4-borono-2-ethoxy-, lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
4-borono-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5,13-14H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFXHUGYAGNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302879 | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-10-9 | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



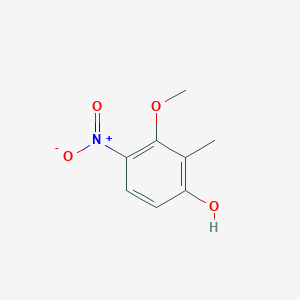
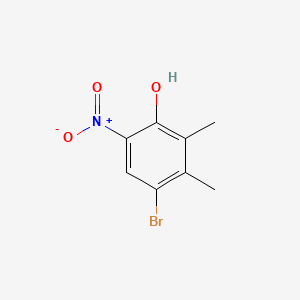
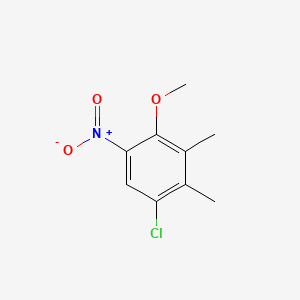





![4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one](/img/structure/B8206270.png)
![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)

